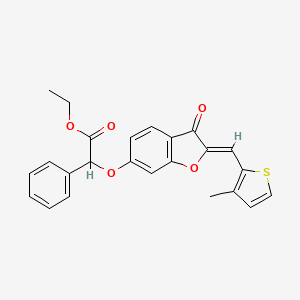
(Z)-ethyl 2-((2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)-2-phenylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-ethyl 2-((2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)-2-phenylacetate is a useful research compound. Its molecular formula is C24H20O5S and its molecular weight is 420.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(Z)-ethyl 2-((2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)-2-phenylacetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzofuran moiety and a thiophene derivative. Its molecular formula is C20H18O5S, with a molecular weight of 366.42 g/mol. The structural features suggest potential interactions with biological targets, particularly enzymes involved in metabolic pathways.
Inhibition of Enzymes
Recent studies have highlighted the compound's potential as an inhibitor of various enzymes:
- Monoamine Oxidase (MAO) Inhibition :
- Compounds similar to this compound have been shown to inhibit MAO-A and MAO-B enzyme activities. For instance, derivatives with similar structural motifs exhibited IC50 values ranging from 0.060 µM to 15.450 µM against MAO-B, indicating significant inhibitory potential .
- The docking studies revealed strong interactions between these compounds and the active sites of MAO enzymes, suggesting a mechanism of competitive inhibition.
Antioxidant Activity
The compound's structure suggests it may possess antioxidant properties, which are critical in mitigating oxidative stress in cells. Antioxidant assays conducted on structurally related compounds have shown promising results, indicating that the presence of the thiophene and benzofuran groups contributes to radical scavenging activity.
Cytotoxicity
Evaluating the cytotoxic effects is crucial for assessing the safety profile of any new compound. Preliminary cytotoxicity assays on similar benzofuran derivatives indicated low toxicity levels at effective concentrations, suggesting that this compound may also exhibit a favorable cytotoxicity profile .
Case Studies
-
Case Study on MAO Inhibition :
- A study focused on the synthesis and evaluation of benzofuran derivatives found that certain compounds exhibited selective inhibition towards MAO-B over MAO-A, with implications for treating neurodegenerative diseases such as Parkinson's .
- The most potent derivative in the study had an IC50 value comparable to established MAO-B inhibitors like Selegiline.
-
Antioxidant Studies :
- Research exploring the antioxidant capabilities of benzofuran compounds reported significant reductions in reactive oxygen species (ROS) levels in vitro, suggesting therapeutic potential in conditions characterized by oxidative stress.
Data Table: Summary of Biological Activities
| Activity Type | Related Compounds | IC50 Values (µM) | Notes |
|---|---|---|---|
| MAO-B Inhibition | Benzofuran derivatives | 0.060 - 15.450 | Selective inhibition observed |
| Antioxidant Activity | Benzofuran and thiophene derivatives | Varies | Significant ROS reduction |
| Cytotoxicity | Similar benzofuran compounds | Low toxicity | Favorable safety profile |
Propriétés
IUPAC Name |
ethyl 2-[[(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]-2-phenylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O5S/c1-3-27-24(26)23(16-7-5-4-6-8-16)28-17-9-10-18-19(13-17)29-20(22(18)25)14-21-15(2)11-12-30-21/h4-14,23H,3H2,1-2H3/b20-14- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUMSBCAQVNPNQV-ZHZULCJRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)OC2=CC3=C(C=C2)C(=O)C(=CC4=C(C=CS4)C)O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(C1=CC=CC=C1)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=C(C=CS4)C)/O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













